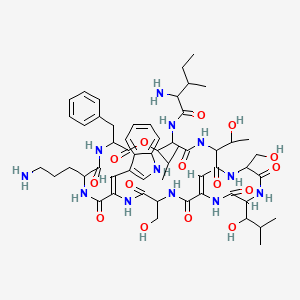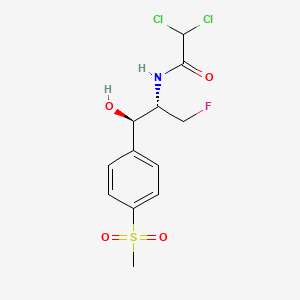
Florfénicol
Vue d'ensemble
Description
Le florfénicol est un antibiotique synthétique à large spectre principalement utilisé en médecine vétérinaire. Il s'agit d'un analogue fluoré du thiamphénicol et du chloramphénicol, conçu pour inhiber la synthèse des protéines bactériennes en se liant à la sous-unité ribosomale 50S . Ce composé est efficace contre une variété de bactéries Gram-positives et Gram-négatives, ce qui en fait un outil précieux pour le traitement des infections chez les animaux d'élevage et les animaux aquatiques .
Applications De Recherche Scientifique
Florfenicol is extensively used in veterinary medicine to treat bacterial infections in farm and aquatic animals . It has shown effectiveness against respiratory infections in cattle and sheep, enteric infections in poultry, and various diseases in aquaculture . Additionally, florfenicol has been explored for its potential use in nanotechnology to enhance its delivery and effectiveness as an antimicrobial agent .
Mécanisme D'action
Target of Action
Florfenicol is a broad-spectrum bacteriostatic antibiotic that primarily targets the ribosomal subunits of susceptible bacteria . It belongs to the class of amphenicols, which also includes chloramphenicol and thiamphenicol .
Mode of Action
Florfenicol works by inhibiting protein synthesis in bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome , thereby inhibiting the enzyme peptidyl transferase . This prevents the transfer of amino acids to growing peptide chains, leading to the disruption of protein formation .
Biochemical Pathways
Florfenicol disrupts the signaling transduction of pathways, especially the canonical Wnt pathway , and further inhibits the expression of target genes involved in regulating DNA replication, cell cycle, and pluripotency .
Pharmacokinetics
Florfenicol exhibits a unique pharmacokinetic profile. After a single intramuscular administration of florfenicol at 30 mg/kg body weight, the maximum plasma concentration was reached in 1.40 ± 0.66 hours . The area under the curve (AUC) from zero to infinity was 164.45 ± 34.18 µg/mL × h . In the synovial fluid, these values were 64.57 ± 30.37 µg/mL × h, 4.51 ± 1.16 µg/mL and 1.75 ± 1.16 hours, respectively .
Result of Action
The primary result of florfenicol’s action is the inhibition of bacterial growth. By disrupting protein synthesis, florfenicol prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . Additionally, florfenicol has been found to possess anti-inflammatory activity through a marked reduction in immune cell proliferation and cytokine production .
Action Environment
The environment can significantly influence the action of florfenicol. For instance, florfenicol has been detected in the aquatic environment worldwide due to its widespread use in aquaculture . In soil environments, florfenicol has been shown to significantly impact the structure and diversity of microbial communities . Therefore, the environment plays a crucial role in the efficacy and stability of florfenicol.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Florfenicol acts by inhibiting protein synthesis, which results from the binding of bacterial ribosomes in such a way as to prevent ongoing translation of mRNA into protein . It binds to the bacterial 50S ribosomal subunits and inhibits the peptidyl transferase, an enzyme indispensable for protein synthesis .
Cellular Effects
Florfenicol can disrupt the protein synthesis of bacteria and mitochondria, leading to antibacterial effects . In vitro studies have shown that florfenicol can significantly reduce the minimum inhibitory concentration (MIC) against E. coli and S. aureus . Florfenicol has also been found to repress cell growth and proliferation . It induces G0/G1 cell cycle arrest via an increase of p21 levels through activating ROS/p53/p21 pathway .
Molecular Mechanism
Florfenicol works by inhibiting protein synthesis by binding to ribosomal subunits of susceptible bacteria, leading to the inhibition of peptidyl transferase . This prevents the transfer of amino acids to growing peptide chains and subsequent protein formation . It disrupts the signaling transduction of pathways, especially the canonical Wnt pathway, and further inhibits the expression of target genes involved in regulating DNA replication, cell cycle, and pluripotency .
Temporal Effects in Laboratory Settings
Florfenicol has been observed to cause significant histological morphology variation and enhance immune and apoptosis characteristics in the intestine after 7 days of exposure . Moreover, antioxidant enzyme catalase activities showed a similar pattern . A study also showed that florfenicol treatment shifted the structure of the microbiota and reduced its biodiversity by acting as a strong stressor .
Dosage Effects in Animal Models
In animal models, florfenicol has been associated with testicular degeneration and atrophy . It has been observed that a transient reduction in feed and water consumption occurs after administration of 3 times the recommended dose or more . Adverse effects are dose-dependent and reversible, and are more likely to occur with florfenicol than chloramphenicol .
Metabolic Pathways
Florfenicol is well absorbed when administered orally and following distribution, it is rapidly eliminated in the urine and faeces in a ratio of 3:1 . A fraction is excreted unchanged and the rest is metabolised into 5 major metabolites . Perturbation in metabolic pathways related to linoleic acid metabolism was most prominently detected .
Transport and Distribution
Florfenicol is a highly lipid-soluble compound, which allows it to be well absorbed when administered orally . Following distribution, it is rapidly eliminated in the urine and faeces . Due to its lipophilicity, florfenicol shows good tissue penetration .
Subcellular Localization
Given its mechanism of action, it is likely that florfenicol localizes to the ribosomes where it inhibits protein synthesis
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le florfénicol est synthétisé par une série de réactions chimiques qui renforcent la puissance et le spectre antibiotique du thiamphénicol. La synthèse implique généralement l'acétylation du thiamphénicol, où le groupe hydroxyle est remplacé par un groupe acétyle fluoré . Cette modification augmente son activité antibactérienne et réduit les effets secondaires potentiels liés à la toxicité médullaire .
Méthodes de production industrielle : La production industrielle du this compound implique le mélange du composé avec des solvants comme le diméthylacétamide et le polyéthylène glycol, suivi de l'ajout d'eau pour atteindre le volume souhaité. Le mélange est ensuite agité, mélangé et filtré pour obtenir une solution de this compound . Une autre méthode consiste à préparer une solution de this compound avec des solvants organiques, des cosolvants, des agents mouillants, des agents tamponnants le pH et des agents stabilisants pour améliorer sa solubilité et sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions : Le florfénicol subit diverses réactions chimiques, notamment l'acétylation, qui est cruciale pour sa synthèse . Il participe également à des réactions de substitution où le groupe hydroxyle est remplacé par un groupe acétyle fluoré .
Réactifs et conditions courants : La synthèse du this compound implique des réactifs tels que le thiamphénicol, le chlorure d'acétyle et les agents de fluoration. Les réactions sont généralement effectuées dans des conditions contrôlées pour maintenir la stabilité du groupe fluor .
Principaux produits formés : Le principal produit formé par ces réactions est le this compound lui-même, qui est un dérivé fluoré du thiamphénicol .
Applications de la recherche scientifique
Le this compound est largement utilisé en médecine vétérinaire pour traiter les infections bactériennes chez les animaux d'élevage et les animaux aquatiques . Il s'est avéré efficace contre les infections respiratoires chez les bovins et les ovins, les infections entériques chez les volailles et diverses maladies en aquaculture . De plus, le this compound a été exploré pour son utilisation potentielle en nanotechnologie afin d'améliorer sa distribution et son efficacité en tant qu'agent antimicrobien .
Mécanisme d'action
Le this compound exerce ses effets en inhibant la synthèse des protéines bactériennes. Il se lie à la sous-unité ribosomale 50S, empêchant les étapes de translocation de la synthèse des protéines . Cette action perturbe la croissance et la réplication bactériennes, ce qui en fait un agent bactériostatique efficace .
Comparaison Avec Des Composés Similaires
Le florfénicol est similaire au chloramphénicol et au thiamphénicol, qui sont également des antibiotiques de la famille des phénicols . Le this compound est unique en raison de sa structure fluorée, qui améliore son activité antibactérienne et réduit le risque de toxicité médullaire . Contrairement au chloramphénicol, le this compound n'est pas susceptible d'être dégradé par les enzymes bactériennes, ce qui le rend plus efficace dans les environnements à forte charge bactérienne .
Liste des composés similaires :- Chloramphénicol
- Thiamphénicol
- Azidamphénicol
Propriétés
IUPAC Name |
2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRNRDRBQJXIF-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045500 | |
| Record name | Florfenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73231-34-2, 76639-94-6 | |
| Record name | Florfenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73231-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Florfenicol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073231342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Florfenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Florfenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | florphenicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLORFENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J97307Y1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



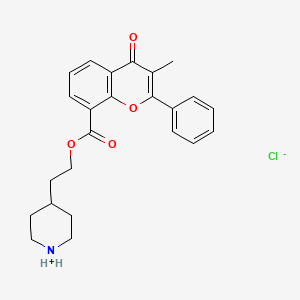
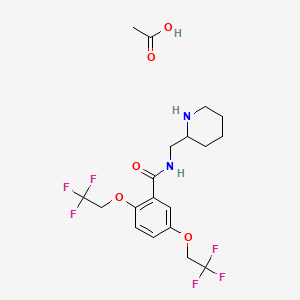

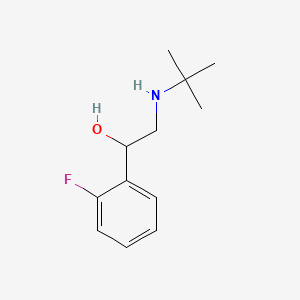


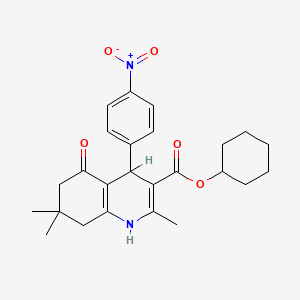


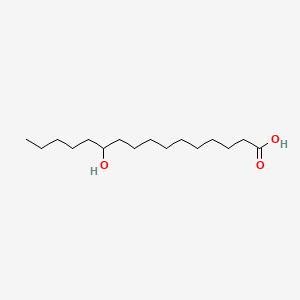
![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)
![2-({[4-(Hydroxymethyl)-3-(Trifluoromethyl)-1h-Pyrazol-1-Yl]acetyl}amino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide](/img/structure/B1672781.png)
